
(4-Isopropylbenzyl)hydrazine dihydrochloride
Overview
Description
“(4-Isopropylbenzyl)hydrazine dihydrochloride” is a biochemical compound with the molecular formula C10H16N2•2HCl and a molecular weight of 237.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of (4-Isopropylbenzyl)hydrazine dihydrochloride can be represented by the SMILES notation: CC©C1=CC=C(C=C1)CNN.Cl.Cl .Physical And Chemical Properties Analysis
(4-Isopropylbenzyl)hydrazine dihydrochloride is a white crystalline powder with a melting point of 170-174 ℃ .Scientific Research Applications
Antihypertensive Effects
- Monoamine oxidase inhibitors like (4-Isopropylbenzyl)hydrazine dihydrochloride have demonstrated antihypertensive effects in humans. These inhibitors primarily cause postural hypotension and are potentiated by the simultaneous administration of chlorothiazide. Their action allows continuous control of hypertension with infrequent dosage, but also poses the risk of prolonged hypotension following overdosage (Maxwell, Bernstein, Roth, & Kleeman, 1960).
Cytotoxicity and Antimicrobial Properties
- Novel derivatives of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c] pyrimidine, synthesized using isobutyrohydrazonoyl bromide, exhibit promising antibacterial and antitumor activities. These compounds were tested against various bacteria and cancer cell lines, showing significant cytotoxic and antimicrobial properties (Hassaneen et al., 2019).
Enzymatic Activation
- The oxidative metabolism of hydralazine, isoniazid, iproniazid, and phenylhydrazine, catalyzed by enzymes like horseradish peroxidase and prostaglandin synthetase, produces reactive free radical intermediates. This study helps understand the enzymatic activation pathways of these hydrazine derivatives (Sinha, 1983).
Vascular Smooth Muscle Contractility
- Hydrazine derivatives, including hydralazine, were evaluated for their effects on vascular smooth muscle relaxation in rats. These studies reveal that hydralazine and similar compounds can relax aortic rings independently of endothelium and are not necessarily related to guanylate cyclase activation (Vidrio, Fernández, Medina, Álvarez, & Orallo, 2003).
Cerebral Catecholamines Increase
- N-(DL-seryl)-N′-(2,3,4-trihydroxybenzyl)-hydrazine (HCl) (Ro 4-4602) is a potent inhibitor of decarboxylase of aromatic amino-acids. This compound counteracts the increase of 5-hydroxytryptamine in the brain and enhances the transformation of dopamine in extrapyramidal brain centers, potentially beneficial for disorders affecting these brain regions (Bartholini, Burkard, Pletscher, & Bates, 1967).
Safety And Hazards
properties
IUPAC Name |
(4-propan-2-ylphenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8(2)10-5-3-9(4-6-10)7-12-11;;/h3-6,8,12H,7,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADAMLCHSPZDTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Isopropylbenzyl)hydrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



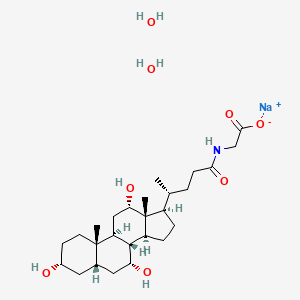

![tert-Butyl [3-(dimethylamino)propyl]carbamate](/img/structure/B1438066.png)
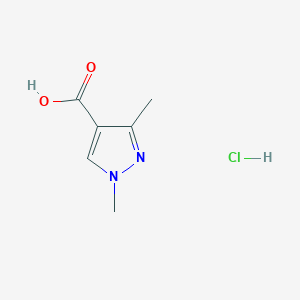

![{3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine](/img/structure/B1438072.png)
![3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B1438073.png)
![3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1438074.png)
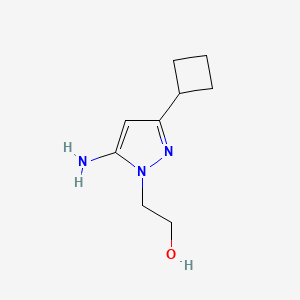
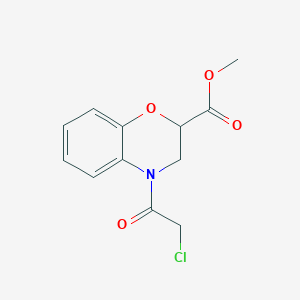

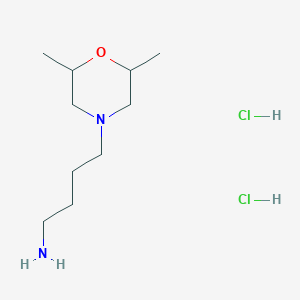
![6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1438080.png)
